molecular formula C48H95NO9 B1250603 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine

1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine

Cat. No. B1250603
M. Wt: 830.3 g/mol
InChI Key: VYJPNEVPFQSTHX-VFUVZCRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a tetracosanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.

Scientific Research Applications

Synthesis and Structural Studies

  • Total Synthesis of Glycosphingolipids : A study by Koike et al. (1987) discussed the total synthesis of complex glycosphingolipids, which are structurally related to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, showcasing the importance of these compounds in understanding cell membrane structures and functions (Koike, Sugimoto, Sato, Ito, Nakahara, & Ogawa, 1987).
  • Structural Analysis of Glycosides : The work by Svensson et al. (1986) on the crystal structure of galabiose, a compound related to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, provides insights into the molecular configuration and interactions of such glycosides, aiding in understanding their biological roles (Svensson, Albertsson, Svensson, Magnusson, & Dahmén, 1986).

Biochemical Applications

  • Study of Glycosylated Hydroxylysine Derivatives : Malkar et al. (2000) synthesized glycosylated hydroxylysine derivatives, including compounds structurally similar to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, for use in solid-phase peptide synthesis. This indicates the compound's potential application in peptide and protein engineering (Malkar, Lauer-Fields, & Fields, 2000).
  • Glycosylation in Collagen Synthesis : Gustafsson et al. (2006) synthesized a C-glycoside analogue of beta-D-galactosyl hydroxylysine, incorporating it into a glycopeptide from type II collagen. This study reflects the relevance of similar glycosylated compounds, like 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine, in understanding and potentially manipulating collagen structures (Gustafsson, Hedenström, & Kihlberg, 2006).

Immunological and Medical Research

  • Research on Autoimmune Diseases : The synthesis and use of compounds structurally similar to 1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine in immunological studies, such as those involving T cell responses in models of rheumatoid arthritis, highlight their potential applications in medical research and treatment strategies (Gustafsson, Hedenström, & Kihlberg, 2006).

properties

Product Name

1-O-(alpha-D-galactopyranosyl)-N-tetracosanylphytosphingosine

Molecular Formula

C48H95NO9

Molecular Weight

830.3 g/mol

IUPAC Name

N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide

InChI

InChI=1S/C48H95NO9/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-27-29-31-33-35-37-43(52)49-40(39-57-48-47(56)46(55)45(54)42(38-50)58-48)44(53)41(51)36-34-32-30-28-26-16-14-12-10-8-6-4-2/h40-42,44-48,50-51,53-56H,3-39H2,1-2H3,(H,49,52)/t40-,41+,42+,44-,45-,46-,47+,48-/m0/s1

InChI Key

VYJPNEVPFQSTHX-VFUVZCRHSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCCCC)O)O

Origin of Product

United States

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